2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine ring, introduction of the dichlorophenyl group, and esterification with 2-ethylbutanol. The reaction conditions often require the use of catalysts, specific temperature controls, and purification techniques to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and advanced purification methods such as chromatography. The optimization of reaction conditions to maximize yield and minimize by-products is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups into the aromatic ring.
Scientific Research Applications
2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: Preliminary studies might explore its efficacy and safety as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the aromatic ring or ester group. Examples include:
- 2-Ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs with different alkyl groups.
- Compounds with variations in the dichlorophenyl group, such as different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-ethylbutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-4-11(5-2)9-25-17(23)15-10(3)21-18(24)22-16(15)12-6-7-13(19)14(20)8-12/h6-8,11,16H,4-5,9H2,1-3H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICXDBVPZWFADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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